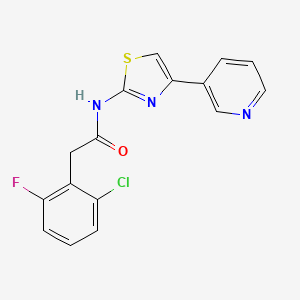![molecular formula C22H25N5O4 B11027851 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B11027851.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide: , also known by its CAS number 1173017-65-6, is a complex organic compound with the following linear formula: C29H31N5O6S2 . Let’s break down its structure:
- The benzodioxole moiety (1,3-benzodioxol-5-ylmethyl) contributes to its aromatic character.
- The piperazine group (piperazin-1-yl) adds a cyclic nitrogen-containing ring.
- The quinazoline portion (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl) provides additional heterocyclic features.
- The acetamide functional group (N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide) enhances its reactivity.
Preparation Methods
Industrial Production: Industrial-scale production methods remain proprietary, but they likely involve efficient and scalable processes to meet demand.
Chemical Reactions Analysis
Reactivity: This compound can undergo various chemical reactions, including:
Oxidation: Oxidative transformations may occur at specific functional groups.
Reduction: Reduction reactions can modify the piperazine or quinazoline rings.
Substitution: Substituents on the benzodioxole or quinazoline rings can be replaced.
Other Transformations: Cyclization, amidation, and esterification reactions are also possible.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Other Transformations: Acidic or basic conditions, heat, and catalysts play crucial roles.
Major Products: The specific products formed depend on reaction conditions and regioselectivity. Isolation and characterization of intermediates are essential for understanding the reaction pathways.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, design analogs, and study its interactions with other molecules.
Biology and Medicine:Drug Discovery: Investigating its potential as a drug candidate.
Biological Activity: Assessing its effects on cellular processes.
Target Identification: Identifying molecular targets influenced by this compound.
Pharmaceuticals: Potential use in drug development.
Materials Science: Incorporation into polymers or materials.
Agrochemicals: Evaluation for agricultural applications.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with specific protein targets or signaling pathways. Further research is needed to elucidate its mode of action.
Properties
Molecular Formula |
C22H25N5O4 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C22H25N5O4/c28-18-3-1-2-17-16(18)11-23-22(24-17)25-21(29)13-27-8-6-26(7-9-27)12-15-4-5-19-20(10-15)31-14-30-19/h4-5,10-11H,1-3,6-9,12-14H2,(H,23,24,25,29) |
InChI Key |
SGZZHVMLBLGYIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)NC(=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B11027768.png)
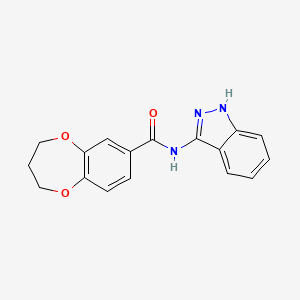
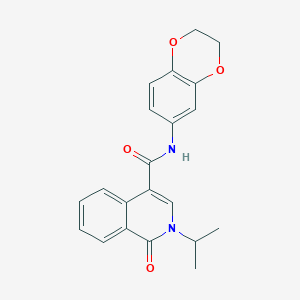
![ethyl 2-[(1H-indol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11027786.png)
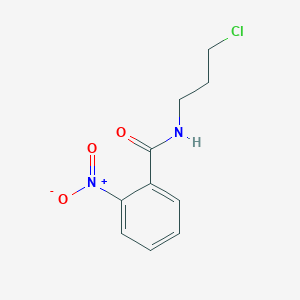
![1-[(4-Bromophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B11027797.png)
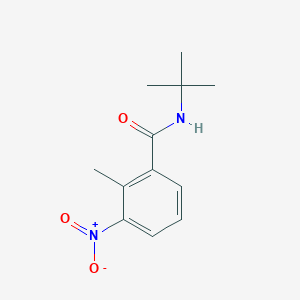
![8-methoxy-4,4-dimethyl-6-(piperazinomethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11027812.png)
![(1Z)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11027816.png)
![2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl dibutylcarbamodithioate](/img/structure/B11027820.png)
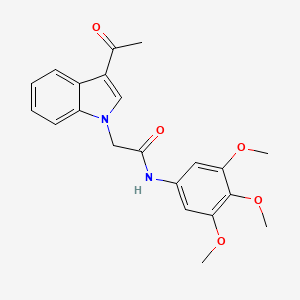
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B11027834.png)
![3'-(4-fluorophenyl)-4,4,5',6,8-pentamethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11027837.png)
